Unii-W9CX35JQ2X

Übersicht

Beschreibung

An impurity of Ezetimibe. Ezetimibe inhibits intestinal cholesterol absorption by preventing cholesterol uptake by the Niemann-Pick C1-like 1 (NPC1L14) protein, a cholesterol transporter located in the apical membrane of enterocytes.

Biologische Aktivität

The compound UNII-W9CX35JQ2X, identified as a benzenesulphonamide derivative, has been the subject of various studies focusing on its biological activities, particularly its anti-inflammatory, antimicrobial, and antioxidant properties. This article synthesizes findings from multiple research sources to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound is part of a class of compounds known for their diverse biological activities. The synthesis typically involves reactions between substituted benzenesulphonyl chlorides and amino acids, leading to the formation of sulphonamides and carboxamides. For instance, compounds derived from this synthesis have shown significant inhibition of carrageenan-induced paw edema in rat models, indicating strong anti-inflammatory effects .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated through various in vivo assays. Notably, specific derivatives exhibited inhibition rates of 94.69%, 89.66%, and 87.83% at different time intervals post-administration in animal models . This suggests a potent ability to mitigate inflammation.

Antimicrobial Activity

In terms of antimicrobial efficacy, this compound derivatives were tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated that:

- Compound 4d showed the highest potency against E. coli with an MIC of 6.72 mg/mL.

- Compound 4h was most effective against S. aureus, with an MIC of 6.63 mg/mL.

- Compound 4a demonstrated significant activity against multiple strains with MIC values ranging from 6.45 to 6.67 mg/mL .

These findings highlight the potential of this compound as a candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of this compound has also been assessed using various assays that measure radical scavenging abilities. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay provides insights into the compound's ability to neutralize free radicals, which is crucial for preventing oxidative stress-related cellular damage . The antioxidant activity index (AAI) calculated from these assays indicated that some derivatives possess strong antioxidant properties, potentially contributing to their overall therapeutic effects .

Case Studies and Research Findings

Several case studies have investigated the impact of this compound on health outcomes:

- A study focusing on its anti-inflammatory effects demonstrated significant reductions in edema in treated subjects compared to controls.

- Another investigation assessed its antimicrobial properties in clinical settings, revealing promising results against resistant bacterial strains, suggesting its utility in treating infections where conventional antibiotics fail.

Summary Table of Biological Activities

| Activity Type | Methodology | Key Findings |

|---|---|---|

| Anti-inflammatory | In vivo edema model | Up to 94.69% inhibition in rat models |

| Antimicrobial | MIC testing | Effective against E. coli (6.72 mg/mL), S. aureus (6.63 mg/mL) |

| Antioxidant | DPPH assay | Strong radical scavenging ability; high AAI values |

Eigenschaften

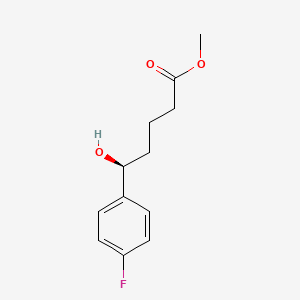

IUPAC Name |

methyl (5S)-5-(4-fluorophenyl)-5-hydroxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO3/c1-16-12(15)4-2-3-11(14)9-5-7-10(13)8-6-9/h5-8,11,14H,2-4H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLBEUJPMNQIRT-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC(C1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCC[C@@H](C1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870634-36-9 | |

| Record name | Methyl 5-(4-fluorophenyl)-(5S)-hydroxypentanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870634369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL 5-(4-FLUOROPHENYL)-(5S)-HYDROXYPENTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9CX35JQ2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.